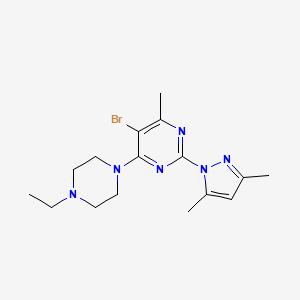

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-6-methylpyrimidine

Description

This pyrimidine derivative features a bromine atom at position 5, a substituted pyrazole ring at position 2, a 4-ethylpiperazine moiety at position 4, and a methyl group at position 4. The compound’s synthesis likely involves multi-step functionalization of a pyrimidine core, with bromination and nucleophilic substitution reactions to install the pyrazole and piperazine groups.

Properties

Molecular Formula |

C16H23BrN6 |

|---|---|

Molecular Weight |

379.30 g/mol |

IUPAC Name |

5-bromo-2-(3,5-dimethylpyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-6-methylpyrimidine |

InChI |

InChI=1S/C16H23BrN6/c1-5-21-6-8-22(9-7-21)15-14(17)13(4)18-16(19-15)23-12(3)10-11(2)20-23/h10H,5-9H2,1-4H3 |

InChI Key |

XTDVHHSYNMNRBX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=NC(=C2Br)C)N3C(=CC(=N3)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Pyrimidine Derivatives

Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share the pyrimidine core fused with a pyrazole ring but lack the bromine and ethylpiperazine substituents. These derivatives are synthesized via cyclization of pyrazole precursors and are studied for isomerization behavior (e.g., conversion to triazolopyrimidines) .

Pyrimidine-Based Agrochemicals

Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione, ) shares the brominated pyrimidine motif but features a dione ring system instead of substituted heterocycles. Bromacil acts as a herbicide by inhibiting photosynthesis, highlighting how bromine’s electron-withdrawing properties can enhance bioactivity in pyrimidine derivatives . In contrast, the ethylpiperazine group in the target compound suggests a focus on CNS or kinase targets due to piperazine’s prevalence in neurotransmitter mimetics.

Ethylpiperazine-Containing Pyrimidines

Ethylpiperazine, with its basic nitrogen, could improve solubility and bioavailability compared to sulfamate groups, which are more hydrolytically stable but less metabolically versatile.

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.